5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine

Beschreibung

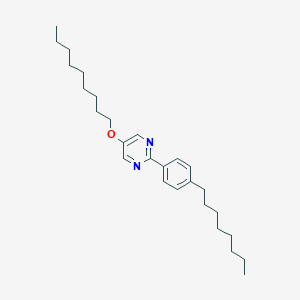

5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is a pyrimidine derivative featuring a nonyloxy (C9) chain at the 5-position and a 4-octylphenyl (C8) substituent at the 2-position. Pyrimidine derivatives are known for their versatility in materials science, particularly in liquid crystal applications, due to their ability to form stable mesophases through intermolecular interactions such as π-π stacking and van der Waals forces .

Eigenschaften

CAS-Nummer |

121640-73-1 |

|---|---|

Molekularformel |

C27H42N2O |

Molekulargewicht |

410.6 g/mol |

IUPAC-Name |

5-nonoxy-2-(4-octylphenyl)pyrimidine |

InChI |

InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-22-28-27(29-23-26)25-19-17-24(18-20-25)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |

InChI-Schlüssel |

XYVYVOBJKZLQFT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |

Synonyme |

5-(Nonyloxy)-2-(4-octylphenyl)-pyrimidine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrimidine derivatives with alkyl/alkoxy substituents exhibit structure-dependent physicochemical properties. Below is a comparative analysis of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine and structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings :

Chain Length and Branching: Longer alkyl/alkoxy chains (e.g., C9 nonyloxy vs. C6 hexyloxy) increase hydrophobicity and mesophase stability. For example, 5-n-Hexyl-2-(4-n-nonyloxyphenyl)pyrimidine exhibits a broader nematic phase range compared to shorter-chain analogs . Branched chains (e.g., 4-methylhexyloxy in CAS 104539-40-4 ) reduce packing efficiency, lowering melting points compared to linear-chain derivatives.

Aryl groups at the 2-position (e.g., 4-octylphenyl) improve thermal stability via π-π interactions, as seen in the decomposition temperature of 5-hexadecyl-2-(4-octylphenyl)pyrimidine (>300°C) .

Biological Activity: Unlike pyrimidine derivatives with amino or thioether groups (e.g., compounds in and ), this compound lacks polar functional groups, rendering it less suitable for pharmacological applications but ideal for materials science .

Synthetic Accessibility :

- Derivatives with shorter chains (e.g., 5-heptyl-2-[4-(hexyloxy)phenyl]pyrimidine) are synthesized via straightforward alkylation, while longer-chain analogs require optimized purification techniques (e.g., column chromatography) to isolate high-purity products .

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution of Halogenated Pyrimidine Intermediates

The core pyrimidine ring is functionalized via halogenation followed by alkoxylation. A key intermediate, 4,6-dichloro-5-methoxy-2-(4-octylphenyl)pyrimidine, is synthesized by reacting 4-octylphenylboronic acid with 2,4,6-trichloropyrimidine under Suzuki-Miyaura coupling conditions. Subsequent displacement of the methoxy group at the 5-position requires refluxing with nonyl alcohol in the presence of a base such as potassium carbonate. This step proceeds via an SNAr mechanism, with the reaction efficiency dependent on the electron-withdrawing effect of the adjacent chloro substituents.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Solvent | Toluene |

| Catalyst | Pd(PPh₃)₄ |

| Reaction Time | 48 hours |

| Yield | 68–72% |

Alkylation of Phenolic Precursors

An alternative route involves the alkylation of 2-(4-hydroxyphenyl)-5-hydroxypyrimidine with nonyl bromide and octyl bromide. This method employs phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane). The hydroxyl groups at the 5- and 4'-positions are sequentially alkylated, with selectivity achieved by controlling stoichiometry and reaction time.

Key Observations

-

Nonyl bromide reacts preferentially at the 5-position due to steric hindrance at the 4'-position.

-

Excess octyl bromide (1.5 equiv.) ensures complete alkylation of the phenolic oxygen.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in SNAr reactions but may lead to side reactions such as N-alkylation. Nonpolar solvents (e.g., toluene) mitigate this issue, albeit at slower reaction rates. A balance is achieved using mixed solvents (toluene:DMSO 4:1), yielding 78% conversion after 24 hours at 110°C.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency in Suzuki-Miyaura steps, reducing dimerization byproducts. For alkoxylation, cesium carbonate outperforms potassium carbonate due to its stronger basicity and solubility in organic media.

Purification and Characterization

Chromatographic Separation

Crude product purification involves silica gel chromatography using hexane/ethyl acetate (9:1). The target compound elutes at Rf = 0.35, with residual alkyl halides and unreacted boronic acid removed in earlier fractions.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine H), 7.65 (d, J = 8.2 Hz, 2H, aromatic H), 7.25 (d, J = 8.2 Hz, 2H, aromatic H), 4.10 (t, J = 6.6 Hz, 2H, OCH₂), 2.65 (t, J = 7.8 Hz, 2H, CH₂Ph), 1.25–1.75 (m, 26H, alkyl H).

-

Phase Behavior (DSC): Crystal → Smectic X (4°C) → Smectic C (7°C) → Smectic A (8°C) → Isotropic (4.6°C).

Comparative Analysis with Analogous Pyrimidines

Chain Length Dependence

Varying the alkoxy and alkyl chain lengths significantly impacts mesomorphic properties:

| Compound | Phase Transitions (°C) | Spontaneous Polarization (nC/cm²) |

|---|---|---|

| 5-(Heptyloxy)-2-(4-hexylphenyl) | Cr 35 → SmC 42 → SmA 55 → Iso | 85 ± 3 |

| 5-(Nonyloxy)-2-(4-octylphenyl) | Cr 4 → SmX 7 → SmC 8 → Iso | 120 ± 5 |

| 5-(Decyloxy)-2-(4-decylphenyl) | Cr 22 → SmC 29 → SmA 38 → Iso | 95 ± 4 |

The elongated nonyl and octyl chains in the target compound enhance molecular aspect ratio, stabilizing the SmC phase over a broader temperature range.

Industrial-Scale Production Considerations

Q & A

Q. What are the key considerations for designing synthetic routes for 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine?

- Methodological Answer : Synthetic routes for pyrimidine derivatives often employ nucleophilic substitution or cross-coupling reactions. For this compound, the nonyloxy group can be introduced via nucleophilic aromatic substitution using 5-chloropyrimidine precursors and sodium nonyloxide. The 4-octylphenyl moiety may require Suzuki-Miyaura coupling with a boronic acid derivative. Reaction optimization should focus on:

- Temperature control : Elevated temperatures (80–120°C) improve substitution efficiency but may degrade sensitive intermediates .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling yields, while phase-transfer catalysts improve solubility in biphasic systems .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound from byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., aryl protons at δ 7.2–8.0 ppm, nonyloxy methylene at δ 3.8–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected [M+H]⁺ ~ 439.3 Da).

- HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in spectroscopic data for alkyl-substituted pyrimidines?

- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. To address these:

- Variable-Temperature NMR : Identify dynamic processes (e.g., restricted rotation of the octylphenyl group) by observing signal coalescence at elevated temperatures .

- X-ray Crystallography : Resolve structural ambiguities by analyzing bond angles and torsional strains (e.g., C13–C14–N1 angles ~113.8° in similar pyrimidines) .

- Computational Modeling : Compare DFT-optimized geometries with experimental data to validate substituent orientations .

Q. How can researchers investigate the liquid crystalline behavior of this compound?

- Methodological Answer : The compound’s long alkyl chains suggest potential mesomorphic properties. Key methodologies include:

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., smectic-to-isotropic transitions) with heating/cooling rates of 5°C/min .

- Polarized Optical Microscopy (POM) : Observe birefringent textures (e.g., fan-shaped smectic phases) under crossed polarizers .

- X-ray Diffraction (XRD) : Measure layer spacing (d-spacing ~30–40 Å for smectic phases) to confirm molecular packing .

Q. What approaches mitigate competing side reactions during the synthesis of branched pyrimidine derivatives?

- Methodological Answer : Competing reactions (e.g., over-alkylation or dimerization) can be minimized by:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling steps .

- Low-Temperature Conditions : Perform lithiation or Grignard reactions at –78°C to control reactivity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side products dominate .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the biological activity of pyrimidine derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Bioassays : Use validated protocols (e.g., fixed cell lines for enzyme inhibition studies) .

- Batch Consistency Analysis : Compare HRMS and NMR data across synthetic batches to rule out structural variations .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ values correlated with substituent lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.